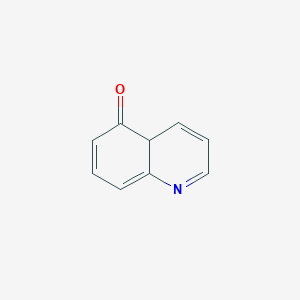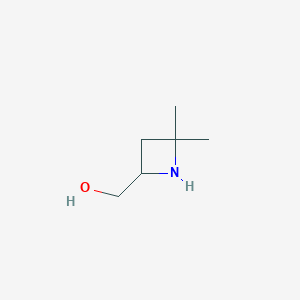
Manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is a metalloporphyrin complex. Metalloporphyrins are a class of compounds that consist of a porphyrin ring coordinated to a central metal ion. This particular compound features manganese(III) as the central metal ion and is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride typically involves the reaction of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine with a manganese(III) salt. One common method is to dissolve the porphyrin in a solvent such as dimethylformamide (DMF) and then add manganese(III) chloride. The reaction mixture is heated under reflux conditions for several hours to ensure complete coordination of the manganese ion to the porphyrin ring. After cooling, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride undergoes several types of chemical reactions, including:
Oxidation: The manganese(III) center can be oxidized to manganese(IV) under certain conditions.
Reduction: The compound can be reduced to manganese(II) by using reducing agents.
Substitution: Ligands coordinated to the manganese center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents like acetonitrile or pyridine.
Major Products
Oxidation: Manganese(IV) porphyrin complexes.
Reduction: Manganese(II) porphyrin complexes.
Substitution: Various substituted porphyrin complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a mimic of natural metalloenzymes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Employed in the development of sensors and materials for electronic applications.
Wirkmechanismus
The mechanism of action of 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride involves the coordination of the manganese ion to the porphyrin ring, which allows it to participate in various redox reactions. The manganese center can undergo changes in oxidation state, facilitating electron transfer processes. This property is particularly useful in catalytic applications where the compound can mediate the transfer of electrons between different substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine cobalt(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine zinc(II)
- 5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine iron(III)
Uniqueness
5,10,15,20-Tetra(4-methylphenyl)-21H,23H-porphine manganese(III) chloride is unique due to the specific redox properties of manganese, which allow it to participate in a wider range of oxidation and reduction reactions compared to other metalloporphyrins. This makes it particularly valuable in catalytic applications and in the study of redox processes in biological systems.
Eigenschaften
Molekularformel |
C48H36ClMnN4 |
|---|---|
Molekulargewicht |
759.2 g/mol |
IUPAC-Name |
manganese(3+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C48H36N4.ClH.Mn/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;/h5-28H,1-4H3;1H;/q-2;;+3/p-1 |
InChI-Schlüssel |
ZBGWSPAMNFXKGA-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[Cl-].[Mn+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Oxa-2,6,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11924069.png)
![7H-Pyrazolo[4,3-d]pyrimidine](/img/structure/B11924071.png)




![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)
![5H-pyrano[3,4-b]pyridin-6(8H)-one](/img/structure/B11924129.png)
![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)

